molecular formula C13H16ClNO B2661657 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride CAS No. 2344678-07-3

2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride

Cat. No. B2661657
CAS RN: 2344678-07-3
M. Wt: 237.73
InChI Key: XPTBCOXWDNNIHG-UHFFFAOYSA-N
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Description

“2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2344678-07-3 . It has a molecular weight of 237.73 . The IUPAC name for this compound is 2-(benzofuran-2-ylmethyl)pyrrolidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride” is 1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride” is a solid substance . The SMILES string, which represents the structural formula of the compound, is C1(C2CCCN2)=CC(C=CC=C3)=C3O1.Cl .

Scientific Research Applications

Synthesis and Biological Activities

A variety of benzofuran derivatives, including those related to 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, have been synthesized and tested for their biological activities. For instance, new coumarin derivatives incorporating benzofuran moieties were developed and showed antimicrobial properties (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, benzofuro[3,2-c]pyridine compounds, related to benzofuran chemistry, were synthesized and their coordination reactions explored, indicating potential applications in materials science due to their thermal stability (Mojumdar, Šimon, & Krutošíková, 2009).

Organocatalysis

The field of asymmetric organocatalysis has utilized derivatives of benzofuran, such as those related to 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, to create complex molecular architectures. For example, an enantio- and diastereoselective approach to synthesizing pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold has been reported, showcasing the utility of such compounds in the synthesis of biologically relevant heterocyclic moieties (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Catalysis and Chemical Transformations

Benzofuran derivatives have been involved in various catalytic and chemical transformation studies, highlighting their versatility in organic synthesis. For example, water-soluble half-sandwich complexes incorporating benzofuran-related scaffolds demonstrated efficiency for catalytic transfer hydrogenation of carbonyl compounds, indicating the potential of such structures in green chemistry applications (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Materials Science and Coordination Chemistry

Benzofuran and its derivatives have found applications in materials science and coordination chemistry. Studies have synthesized and characterized compounds that form complexes with metals, suggesting applications ranging from catalysis to the development of new materials with specific optical or electronic properties (Singh, Singh, Sharma, Drake, Hursthouse, & Light, 2003).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1-benzofuran-2-ylmethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTBCOXWDNNIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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